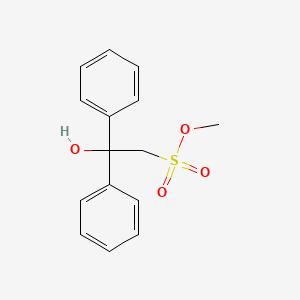![molecular formula C7H13NO2 B14018974 ((1R,5R,7S)-4-Oxa-1-azabicyclo[3.2.1]octan-7-YL)methanol](/img/structure/B14018974.png)
((1R,5R,7S)-4-Oxa-1-azabicyclo[3.2.1]octan-7-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((1R,5R,7S)-4-Oxa-1-azabicyclo[3.2.1]octan-7-YL)methanol: is a bicyclic compound featuring an oxabicyclo and azabicyclo framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,5R,7S)-4-Oxa-1-azabicyclo[3.2.1]octan-7-YL)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable azabicyclo compound with an oxabicyclo precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: ((1R,5R,7S)-4-Oxa-1-azabicyclo[3.2.1]octan-7-YL)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, ((1R,5R,7S)-4-Oxa-1-azabicyclo[3.2.1]octan-7-YL)methanol is used as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its bicyclic structure may enable it to bind to specific proteins or enzymes, making it a valuable tool for studying biochemical pathways .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases .
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for creating high-performance polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of ((1R,5R,7S)-4-Oxa-1-azabicyclo[3.2.1]octan-7-YL)methanol involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
- (1R,5S)-3-(2-Methoxyphenyl)-8-azabicyclo[3.2.1]octane
- 8-Oxa-3-azabicyclo[3.2.1]octane
- 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one
Uniqueness: ((1R,5R,7S)-4-Oxa-1-azabicyclo[3.2.1]octan-7-YL)methanol stands out due to its specific stereochemistry and functional groups.
Propriétés
Formule moléculaire |
C7H13NO2 |
|---|---|
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
[(5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol |
InChI |
InChI=1S/C7H13NO2/c9-5-6-3-7-4-8(6)1-2-10-7/h6-7,9H,1-5H2/t6-,7+/m0/s1 |
Clé InChI |
PCIHROXJHQWGLB-NKWVEPMBSA-N |
SMILES isomérique |
C1CO[C@@H]2C[C@H](N1C2)CO |
SMILES canonique |
C1COC2CC(N1C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-tert-butoxy-7-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidine](/img/structure/B14018914.png)
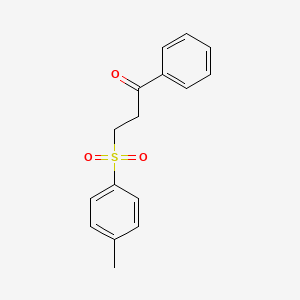
![(5As,12bs)-2,2-dimethyl-5a,12b-dihydro-2h-[1,3]dioxolo[6,7]chromeno[3,4-b]pyrano[2,3-h]chromen-13(6h)-one](/img/structure/B14018938.png)
![1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B14018940.png)
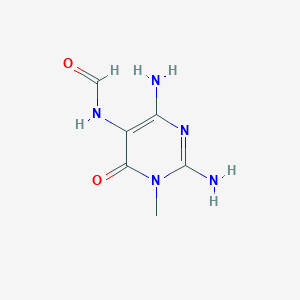
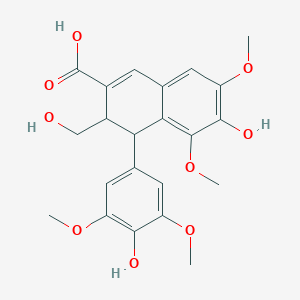
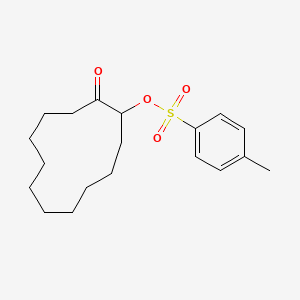
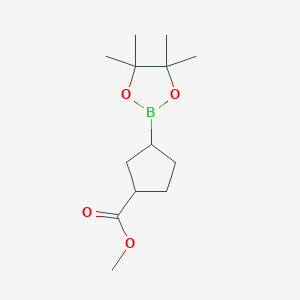


![N-[(2-Methylphenyl)carbamothioyl]-beta-alanine](/img/structure/B14018968.png)
